molecular formula C18H18N2O2S2 B2703643 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide CAS No. 825596-97-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B2703643
CAS No.: 825596-97-2
M. Wt: 358.47
InChI Key: BZYPPBNTHBPUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a chemical research compound designed for investigative applications, featuring a benzothiazole core—a scaffold recognized as a privileged structure in medicinal chemistry due to its versatile interactions with diverse biological targets . This compound is built on a 6-ethoxy-benzothiazole amine, a key pharmacophore in research agents targeting the central nervous system. Structurally analogous compounds have demonstrated significant promise in preclinical models for modulating neurological activity, particularly as anticonvulsants in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) screens without observed neurotoxicity . The integration of the 2-(ethylsulfanyl)benzamide moiety may further influence the compound's physicochemical properties and target binding affinity, offering a versatile template for structure-activity relationship (SAR) studies. Beyond neuroscientific research, the benzothiazole nucleus is a prominent scaffold in oncology research, where derivatives exhibit potent and selective antitumor activities across various cell lines. These activities are often mediated through mechanisms such as enzyme inhibition, receptor modulation, and interference with key signaling pathways . Researchers can utilize this compound as a key intermediate or a novel chemical probe to explore these and other therapeutic areas, including anti-inflammatory and antimicrobial research. This product is intended for use in non-clinical, in vitro assays and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-3-22-12-9-10-14-16(11-12)24-18(19-14)20-17(21)13-7-5-6-8-15(13)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPPBNTHBPUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of Benzamide: The final step involves the coupling of the ethoxylated benzothiazole with 2-(ethylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The ethoxy group and the benzothiazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes, polymers, and catalysts.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide with key analogs, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound (Target) C₁₈H₁₉N₂O₂S₂ 359.49 - 6-ethoxy (benzothiazole)
- 2-(ethylsulfanyl) (benzamide)
Not explicitly reported; inferred high steric bulk and moderate solubility .
N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)benzamide () C₁₆H₁₄N₂OS₂ 314.43 - 6-benzamide (no ethoxy)
- 2-ethylsulfanyl (benzothiazole)
Lower molecular weight; potential precursor for functionalization .
N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA] () C₁₄H₁₀N₂OS 254.31 - Unsubstituted benzothiazole
- Unsubstituted benzamide
Nonlinear optical (NLO) material; orthorhombic crystal system (a = 5.9479 Å, V = 1169.13 ų) .
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] () C₁₄H₉FN₂OS 272.30 - 2-fluoro (benzamide) Enhanced polarity due to fluorine; monoclinic crystal system (a = 5.2216 Å, V = 1195.61 ų) .
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14, ) C₁₅H₁₄BrN₅O₂S₂ 464.40 - 6-ethoxy (benzothiazole)
- 2-methylsulfanyl (pyrimidine)
Investigated for dengue virus NS5 inhibition; pyrimidine core alters electronic properties .
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-propylacetamide () C₁₄H₁₇N₃O₂S₂ 331.44 - 6-ethoxy (benzothiazole)
- Sulfanyl-acetamide side chain
Reduced aromaticity compared to benzamide derivatives; potential solubility advantages .

Key Observations:

Substituent Effects on Molecular Weight and Solubility: The target compound (359.49 g/mol) has a higher molecular weight than simpler analogs like 2-BTBA (254.31 g/mol) due to its ethoxy and ethylsulfanyl groups. These substituents likely enhance lipophilicity but may reduce aqueous solubility compared to fluorine-containing derivatives (e.g., 2-BTFBA) .

Crystallographic Differences :

  • 2-BTBA and 2-BTFBA exhibit distinct lattice parameters (e.g., 2-BTBA: V = 1169.13 ų vs. 2-BTFBA: V = 1195.61 ų), highlighting how fluorination alters molecular packing. The target compound’s ethoxy and ethylsulfanyl groups may similarly impact crystal symmetry and density, though experimental data is lacking .

Conversely, 2-BTBA and 2-BTFBA are studied as NLO materials due to their polarizable aromatic systems .

Synthetic Flexibility :

  • The ethylsulfanyl group in the target compound offers a reactive handle for further derivatization (e.g., oxidation to sulfone/sulfoxide), a strategy employed in analogs like N-(6-methanesulfonyl-benzothiazol-2-yl)benzamide () .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C22H19N3O4S, with a molecular weight of 401.52 g/mol. The compound features a benzothiazole moiety substituted with an ethoxy group and an ethylsulfanyl group.

Structural Representation

PropertyValue
Molecular FormulaC22H19N3O4S
Molecular Weight401.52 g/mol
InChIInChI=1S/C22H19N3O4S
CAS NumberNot specified

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In a comparative analysis of several benzothiazole derivatives, this compound was found to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Data

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus18100
Escherichia coli15100
Pseudomonas aeruginosa12100

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant activity of related benzothiazole derivatives. Compounds were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.

Findings:
this compound demonstrated significant anticonvulsant activity in both models, suggesting its potential utility in treating epilepsy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors associated with neurotransmission, contributing to its anticonvulsant effects.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the recommended synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide, and how is purity ensured?

The synthesis typically involves multi-step reactions starting with the benzothiazole core. Coupling agents like EDCI or HOBt are used to form amide bonds between the benzothiazole and benzamide moieties. Purification methods include recrystallization (using ethanol or methanol) and column chromatography (silica gel with ethyl acetate/hexane gradients). Purity is verified via HPLC (>95%) and melting point analysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to confirm substituent positions and functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight.
  • X-ray Crystallography: For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based or colorimetric readouts.
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity Screening: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Key parameters include:

  • Temperature Control: Maintain 0–5°C during coupling steps to minimize side reactions.
  • Solvent Selection: Use anhydrous DMF or dichloromethane to enhance reagent solubility.
  • Catalyst Use: Employ Pd/C or Ni catalysts for selective reductions.
  • Scale-up Challenges: Address exothermic reactions via controlled addition and stirring .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole derivatives?

  • Systematic Substituent Variation: Modify ethoxy or ethylsulfanyl groups to assess electronic/steric effects.
  • Pharmacological Profiling: Compare IC50_{50} values across analogs in target-specific assays.
  • Computational Modeling: Use DFT calculations to correlate substituent effects with binding affinity .

Q. How can contradictions in reported biological activity data be resolved?

  • Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., via Forest plots).
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Comparative Studies: Test the compound alongside structurally similar analogs (e.g., fluorinated or nitro-substituted derivatives) under identical conditions .

Q. What methodologies are used to study protein-ligand interactions for this compound?

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) with immobilized targets.
  • Fluorescence Polarization: Quantify displacement of fluorescent probes in competitive assays.
  • Molecular Docking: Predict binding modes using AutoDock or Schrödinger Suite, validated by mutagenesis data .

Q. How do substituents influence the compound’s physicochemical properties (e.g., solubility, logP)?

Substituent Effect on logP Solubility (µg/mL)
Ethoxy (C2_2H5_5O)↑ Hydrophobicity12.5 (PBS, pH 7.4)
Ethylsulfanyl (SC2_2H5_5)↑ Polarity18.7 (DMSO)
Data derived from shake-flask experiments and HPLC-based logP measurements .

Q. What protocols assess the compound’s stability under physiological conditions?

  • Accelerated Stability Studies: Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Light Sensitivity Testing: Expose to UV (254 nm) and measure photodegradation products .

Q. Which computational approaches model the compound’s mechanism of action?

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict membrane permeability.
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic transitions during enzyme inhibition.
  • Pharmacophore Mapping: Identify critical binding features using Schrödinger Phase or MOE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.